Phosphatidylethanolamine(PE)

Description

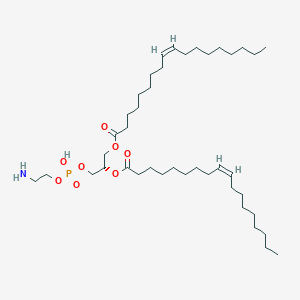

Phosphatidylethanolamine (PE) is the second most abundant glycerophospholipid in eukaryotic cells, constituting 15–25% of total phospholipids in mammals . Structurally, PE consists of a glycerol backbone, two fatty acid chains, and a phosphoethanolamine headgroup. Its cone-shaped geometry, resulting from a small polar headgroup relative to hydrophobic tails, enables nonbilayer membrane formations, facilitating membrane fusion, curvature, and protein integration . PE is synthesized via four partially redundant pathways, including the CDP-ethanolamine and phosphatidylserine decarboxylase pathways, underscoring its biological indispensability . Functionally, PE supports oxidative phosphorylation, autophagy, mitochondrial stability, and serves as a precursor for phosphatidylcholine (PC) via methylation .

Properties

IUPAC Name |

[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39H,3-16,21-38,42H2,1-2H3,(H,45,46)/b19-17-,20-18-/t39-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRBNPKJOOWZPW-SKIDARPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Phosphatidylethanolamine (PE) is a crucial phospholipid found predominantly in the inner membranes of cells, including plasma and mitochondrial membranes. Its unique structural properties and diverse biological activities make it an essential component for various cellular functions. This article explores the biological activity of PE, focusing on its metabolism, physiological roles, and implications in health and disease.

Structure and Synthesis

PE is composed of a glycerol backbone linked to two fatty acid chains and a phosphoethanolamine head group. It typically represents 15-25% of total cell lipids, playing a vital role in membrane dynamics due to its cone-shaped structure that promotes non-bilayer phases and membrane curvature .

The synthesis of PE occurs via two main pathways:

- CDP-Ethanolamine Pathway : Predominantly in the endoplasmic reticulum.

- Phosphatidylserine Decarboxylase Pathway : Occurs mainly in mitochondria, where phosphatidylserine is converted to PE .

Biological Functions

PE is involved in multiple cellular processes:

- Membrane Dynamics : PE contributes to membrane fusion and fission, influencing the shape and integrity of cellular membranes .

- Mitochondrial Function : It is critical for mitochondrial biogenesis and oxidative phosphorylation, facilitating ATP production by maintaining the structure of cristae within mitochondria .

- Protein Interactions : PE interacts with various proteins, modulating their functions. It is known to inhibit the location of negatively charged amino acids on the cytoplasmic side of membrane proteins, supporting the positive-inside rule in protein topology .

- Cell Signaling : PE serves as a precursor for other phospholipids like phosphatidylcholine and is involved in post-translational modifications that affect signaling pathways .

Clinical Implications

Recent studies have highlighted the significance of PE in various diseases:

- Neurodegenerative Disorders : Altered levels of PE have been implicated in conditions such as Alzheimer's disease and Parkinson's disease, suggesting a role in neuronal health .

- Liver Disease : Nonalcoholic fatty liver disease has been associated with dysregulation of PE metabolism, indicating its importance in lipid homeostasis .

- Respiratory Conditions : PE levels are altered in diseases affecting pulmonary surfactant homeostasis, such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

- E-Cigarette Use : A study found reduced levels of phosphatidylethanolamines in e-cigarette users compared to non-users, suggesting potential biomarkers for e-cigarette-related lung injuries (EVALI) due to their role in surfactant function .

- Mitochondrial Dysfunction : Research demonstrated that disruption of PE synthesis pathways leads to severe mitochondrial dysfunction, underscoring its essential role in energy metabolism .

Data Table: Key Functions of Phosphatidylethanolamine

| Function | Description |

|---|---|

| Membrane Fusion | Facilitates fusion events necessary for vesicle transport |

| Mitochondrial Biogenesis | Essential for maintaining mitochondrial structure and function |

| Protein Interaction | Modulates protein topology and function through electrostatic interactions |

| Signaling Pathways | Acts as a precursor for other lipids involved in cellular signaling |

Scientific Research Applications

Cellular and Molecular Biology

Autophagy Regulation

PE is known to positively regulate autophagy, a cellular recycling process essential for maintaining cellular homeostasis. Research indicates that increased levels of PE enhance autophagic flux in both yeast and mammalian cells. For instance, the supplementation of ethanolamine, a precursor of PE, has been shown to extend the lifespan of yeast by promoting autophagy and reducing oxidative stress . This suggests potential applications in aging research and therapies aimed at enhancing cellular longevity.

Mitochondrial Function

PE is predominantly found in the inner mitochondrial membrane, where it plays a vital role in mitochondrial biogenesis and function. Studies have demonstrated that PE is essential for the assembly of β-barrel proteins in mitochondria, which are crucial for mitochondrial integrity and function . Disruption of PE synthesis can lead to mitochondrial dysfunction, highlighting its importance in metabolic diseases and conditions like obesity and diabetes .

Health Implications

Metabolic Disorders

The balance between phosphatidylcholine (PC) and PE is critical for lipid metabolism. Abnormal ratios have been linked to various metabolic disorders, including fatty liver disease and insulin resistance. For example, inhibition of hepatic PC synthesis alters lipid profiles and impairs liver regeneration . Understanding these dynamics can lead to targeted therapies for metabolic diseases.

Neurological Disorders

Recent studies have identified the role of PE in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Deficiencies in PE metabolism are associated with neuronal dysfunction and may contribute to disease progression . Investigating PE's role could provide insights into therapeutic strategies for these conditions.

Biotechnology Applications

Lipidomics and Cancer Diagnostics

Advancements in lipidomic technologies have enabled the profiling of lipid species, including PE, as potential biomarkers for cancer diagnostics. Research has shown that specific lipid signatures can differentiate between cancerous and non-cancerous tissues, paving the way for non-invasive diagnostic methods . This application underscores the importance of PE in oncological research.

Pharmaceutical Formulations

PE is also utilized as an excipient in pharmaceutical formulations due to its emulsifying properties. Its ability to stabilize drug formulations enhances bioavailability and therapeutic efficacy . This application is particularly relevant in developing novel drug delivery systems.

Case Studies

Comparison with Similar Compounds

Table 1: Structural and Biophysical Properties of PE and Related Phospholipids

Key Structural Differences:

- Headgroup Size: PE’s ethanolamine is smaller than PC’s choline, enabling nonbilayer phases, whereas PC’s cylindrical shape stabilizes bilayers .

- Charge: Unlike anionic PS, PG, and PI, PE and PC are zwitterionic at physiological pH .

- Backbone: SM lacks glycerol, using sphingosine instead, and pairs with cholesterol to enhance membrane rigidity .

Functional and Metabolic Differences

Membrane Dynamics

Oxidative Susceptibility

PE is prone to oxidation due to unsaturated fatty acid chains, generating hydroperoxy, hydroxyl, and ketone derivatives (Table 3 in ) . In contrast, SM’s saturated acyl chains and cholesterol interactions reduce oxidative vulnerability .

Antioxidant and Cytotoxic Activities

Modified PE derivatives exhibit enhanced bioactivity:

- N-phenoyl PE derivatives (e.g., N-4-hydroxy-3-methoxy cinnamoyl PE) show radical scavenging EC50 values of 1.5–9.7 µg/mL, outperforming BHT (EC50 = 13.5 µg/mL) and α-tocopherol (EC50 = 11.2 µg/mL) .

- These derivatives demonstrate moderate to strong cytotoxicity against HeLa, B16-F10, SKOV3, and MCF-7 cancer cell lines .

Lipidomics and Disease Biomarkers

- Cancer: Elevated PE, PC, and SM levels are observed in colorectal tumors, correlating with triacylglycerol synthesis pathways .

- Metabolic Disorders: PE and its degradation product glycerophosphoethanolamine (GPE) are elevated in non-obese type 2 diabetes patients, suggesting dysregulated Kennedy pathways .

Table 2: Key Research Findings on PE and Analogues

Disease Associations and Clinical Relevance

- Neurodegeneration: Impaired PE metabolism is linked to Alzheimer’s and Parkinson’s diseases due to mitochondrial dysfunction .

- Antiphospholipid Syndrome: Anti-PE antibodies are detected via ELISA, though assay standardization remains challenging due to variable PE antigen performance .

- Liver Disease: Folate deficiency reduces PEMT activity, lowering PC synthesis and promoting fatty liver .

Preparation Methods

The CDP-Ethanolamine Kennedy Pathway

The Kennedy pathway represents the primary route for de novo PE synthesis in eukaryotic cells. This three-step enzymatic process converts ethanolamine (Etn) into PE via intermediates:

-

Ethanolamine Kinase (EK) : Phosphorylates Etn to phosphoethanolamine using ATP.

-

CTP:Phosphoethanolamine Cytidyltransferase (ECT) : Catalyzes the rate-limiting conversion of phosphoethanolamine to CDP-ethanolamine (CDP-Etn).

-

CDP-Ethanolamine:1,2-Diacylglycerol Ethanolamine Phosphotransferase (EPT) : Transfers the phosphoethanolamine group from CDP-Etn to diacylglycerol (DAG), yielding PE.

Regulation occurs primarily at the ECT step, with substrate availability (CTP and phosphoethanolamine) modulating pathway flux.

Phosphatidylserine Decarboxylation Pathway

Mitochondria-localized phosphatidylserine decarboxylase (PSD) converts phosphatidylserine (PS) to PE. This pathway is critical for mitochondrial membrane integrity, contributing ~30% of cellular PE in mammals. PS synthesis occurs in the endoplasmic reticulum (ER) via phosphatidylserine synthase 2 (PSS2), followed by transport to mitochondria for decarboxylation.

Chemical Synthesis Methods for Phosphatidylethanolamine

Three-Step Industrial Synthesis (CN102964378A)

A patented method optimizes PE synthesis for industrial scalability while minimizing environmental impact:

Step 1: Phosphorylation

-

Reagents : Phosphorus trichloride (PCl₃), imidazole, triethylamine

-

Conditions : Toluene solvent, -5–25°C

-

Reaction :

Step 2: Coupling with Ethanolamine

-

Reagents : Oxalyl chloride, ethanolamine

-

Conditions : Anhydrous pyridine/DMF, 0–30°C

-

Reaction :

Step 3: Oxidation to PE

-

Reagents : Trifluoroacetic acid, 5–15% H₂O₂

-

Conditions : Methylene chloride/THF, room temperature

-

Reaction :

Advantages Over Traditional Methods

Enzymatic Modifications and Functional Derivatives

Amadori-Glycated PE for Liposome Stabilization

Glycation of PE with reducing sugars enhances liposome stability by:

Methylation to Phosphatidylcholine (PC)

Phosphatidylethanolamine N-methyltransferase (PmtA) catalyzes PE→PC conversion in bacteria:

-

Three sequential methylations using S-adenosylmethionine (SAM)

-

Structural studies reveal membrane association via basic residues (e.g., Lys127, Arg154)

-

Relevance: PC synthesis in symbiotic bacteria enhances host adaptation.

Comparative Analysis of Synthesis Routes

Yield and Purity Across Methods

Environmental and Economic Factors

Industrial Applications and Challenges

Pharmaceutical Grade PE Production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.